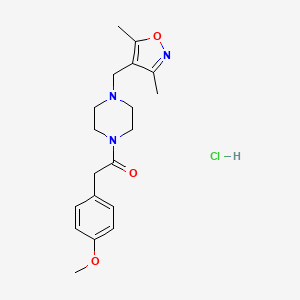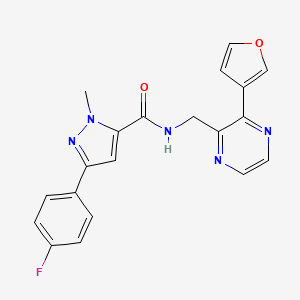
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a methoxytetrahydrothiophene ring and a phenylethyl group attached to an oxalamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using methanol as a methoxylating agent.
Attachment of the Phenylethyl Group: This step involves the alkylation of the intermediate with a phenylethyl halide, typically in the presence of a base such as potassium carbonate.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxytetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The oxalamide group can be reduced to form amines under hydrogenation conditions.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization provide opportunities for creating high-value products with specific properties.
Mécanisme D'action
The mechanism of action of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The methoxytetrahydrothiophene ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to biological effects. Specific pathways and targets would depend on the context of its use and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea linkage instead of oxalamide.
N1-(3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide linkage, which may confer different chemical and biological properties compared to similar compounds with urea or carbamate linkages. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and application.
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12(13-6-4-3-5-7-13)18-15(20)14(19)17-10-16(21-2)8-9-22-11-16/h3-7,12H,8-11H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKPOFWHPQVMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
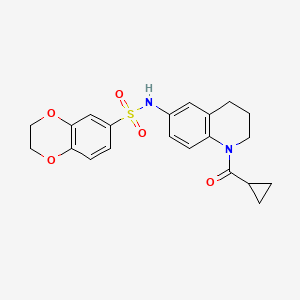
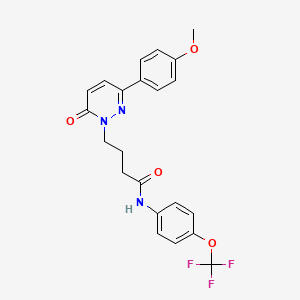

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2929705.png)
![methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2929708.png)
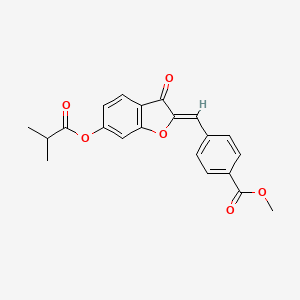
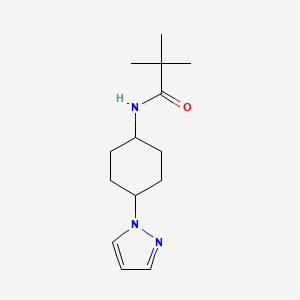
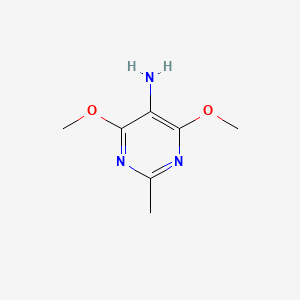

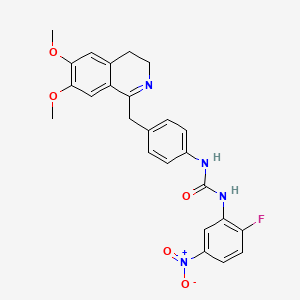
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)
